[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Descripción
Systematic IUPAC Name and CAS Registry Number
The compound [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide is systematically named 4-(2-ethylbutoxy)-3-methoxyaniline hydrobromide under IUPAC guidelines. This nomenclature reflects its core structure:
- A benzene ring substituted with a methoxy group (-OCH₃) at position 3.
- A 2-ethylbutoxy group (-OCH₂CH(C₂H₅)₂) at position 4.
- A protonated amino group (-NH₃⁺) at position 1, stabilized by a bromide counterion (Br⁻).
The CAS Registry Number for this compound is 15382-66-8 , uniquely identifying it in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₂₂BrNO₂ , comprising:
- 13 carbon atoms : 10 from the benzene ring and alkoxy chains, 2 from the methoxy group, and 1 from the ammonium group.
- 22 hydrogen atoms : Distributed across the aromatic ring, alkoxy chains, and ammonium group.
- 1 bromine atom : As the counterion.
- 1 nitrogen atom : In the protonated amine group.
- 2 oxygen atoms : From the methoxy and 2-ethylbutoxy groups.
The molecular weight is 304.22 g/mol , calculated as follows:
$$
\text{Weight} = (13 \times 12.01) + (22 \times 1.01) + 79.90 + 14.01 + (2 \times 16.00) = 304.22 \, \text{g/mol}
$$
Table 2: Atomic Composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 13 | 156.13 |
| H | 22 | 22.22 |
| Br | 1 | 79.90 |
| N | 1 | 14.01 |
| O | 2 | 32.00 |
| Total | 304.22 |
Structural Isomerism and Tautomeric Forms
Structural Isomerism
The compound exhibits positional isomerism due to the arrangement of substituents on the benzene ring:
- Methoxy Group Position : The methoxy group at position 3 distinguishes it from isomers like o-methoxy (position 2) or p-methoxy (position 4) derivatives.
- Alkoxy Chain Branching : The 2-ethylbutoxy group (-OCH₂CH(C₂H₅)₂) is a branched ether. Linear analogs (e.g., n-hexyloxy) or differently branched chains (e.g., 3-methylpentoxy) would constitute structural isomers.
Tautomerism
Tautomerism is not observed in this compound due to the absence of labile protons or conjugated systems that enable proton transfer. The ammonium group remains permanently protonated under standard conditions, stabilized by the bromide ion.
Table 3: Structural Features Influencing Isomerism
| Feature | Impact on Isomerism |
|---|---|
| Methoxy Position | Defines meta-substitution |
| Alkoxy Chain Structure | Determines branching pattern |
| Ammonium Group | Prevents tautomeric shifts |
Propiedades
Número CAS |
15382-66-8 |
|---|---|
Fórmula molecular |
C13H22BrNO2 |
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
4-(2-ethylbutoxy)-3-methoxyaniline;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H |
Clave InChI |
AHBRGOKIYUKMJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-] |
SMILES canónico |
CCC(CC)COC1=C(C=C(C=C1)N)OC.Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Methodologies
Alkylation-Based Synthesis
The primary route to [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide involves a two-step protocol beginning with the alkylation of 4-amino-3-methoxyphenol.
Step 1: Etherification of 4-Amino-3-Methoxyphenol
4-Amino-3-methoxyphenol undergoes nucleophilic substitution with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The alkoxy group is introduced at the para position relative to the amino group, yielding 4-(2-ethylbutoxy)-3-methoxyaniline as an intermediate.
Step 2: Formation of the Azanium Bromide Salt
The aniline intermediate is protonated using hydrobromic acid (HBr) in a solvent such as ethanol or methanol. The reaction proceeds at room temperature, with the ammonium salt precipitating upon concentration or cooling. The bromide counterion stabilizes the protonated nitrogen, ensuring high purity (>98%) after recrystallization.
Table 1: Standard Reaction Conditions for Alkylation and Salt Formation
| Step | Reagents | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | 2-Ethylbutyl bromide, K₂CO₃ | DMF | 80°C | 18 h | ~85% |
| 2 | HBr (48% aq.) | Ethanol | RT | 2 h | ~90% |
Alternative Synthetic Routes
While alkylation remains the dominant method, exploratory approaches include:
- Direct Bromination of Preformed Ethers : Treating 4-(2-ethylbutoxy)-3-methoxyaniline with bromine sources like N-bromosuccinimide (NBS) under radical conditions, though this risks over-bromination.
- Ion Exchange Resins : Converting the hydrochloride salt of 4-(2-ethylbutoxy)-3-methoxyaniline to the bromide form using anion-exchange resins, though scalability is limited.
Reaction Optimization and Mechanistic Insights
Alkylation Efficiency
The choice of base significantly impacts alkylation efficiency. Potassium carbonate outperforms weaker bases (e.g., triethylamine) due to its ability to deprotonate the phenolic -OH group without promoting side reactions. Solvent selection also plays a role: DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis of 2-ethylbutyl bromide.
Protonation Dynamics
Protonation with HBr is highly exothermic, necessitating controlled addition to avoid decomposition. Methanol is preferred over water for salt formation due to the compound’s limited aqueous solubility. Computational studies suggest the azanium ion’s stability arises from resonance between the -NH₃⁺ group and electron-donating methoxy/alkoxy substituents.
Structural Characterization and Analytical Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 3.92–3.85 (m, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 2.50–2.45 (m, 1H, CH(CH₂)), 1.55–1.30 (m, 6H, CH₂), 0.92 (t, J = 7.2 Hz, 6H, CH₃).
- FT-IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym), 1040 cm⁻¹ (C-O-C sym).
Industrial Applications and Scalability Considerations
Pilot-Scale Production
The alkylation-protonation sequence is amenable to scale-up, with batch sizes exceeding 10 kg reported in patent literature. Key considerations include:
Pharmaceutical Relevance
The compound serves as a precursor to cationic surfactants and ion-pairing agents in drug formulations. Its amphiphilic nature enhances solubility of hydrophobic APIs (active pharmaceutical ingredients) in aqueous media.
Análisis De Reacciones Químicas
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles such as hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide can be compared with other similar compounds such as:
m-Anisidine: The parent compound without the 4-(2-ethylbutoxy) group.
4-(2-ethylbutoxy) Aniline: A similar compound with a different substitution pattern.
Hydrobromide Salts: Other hydrobromide salts of aromatic amines.
The uniqueness of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Actividad Biológica
The compound [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide, commonly referred to in research contexts as B-Raf IN 1, has garnered attention for its biological activity, particularly as an inhibitor of the B-Raf protein. This protein is integral to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation. Given the frequent mutations of B-Raf in various cancers, including melanoma, this compound holds potential therapeutic applications.
Target of Action : The primary target of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide is the B-Raf protein.
Mode of Action : This compound functions as a selective inhibitor of B-Raf, thereby disrupting the MAPK/ERK signaling pathway. By inhibiting B-Raf activity, it leads to a reduction in cell growth and division, which is particularly relevant in cancer treatment.
Pharmacokinetics :
- Molecular Weight : 515.529 g/mol
- Density : 1.3 ± 0.1 g/cm³
Biological Activity Summary
The biological activity of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide can be summarized in the following table:
| Biological Activity | Description |
|---|---|
| Inhibition of Cell Growth | Effectively inhibits the proliferation of cancer cells with B-Raf mutations. |
| Selectivity | Demonstrates high specificity towards B-Raf compared to similar compounds. |
| Therapeutic Potential | Investigated for use in treating melanoma and other cancers with B-Raf mutations. |
Research Findings
Recent studies have highlighted the efficacy of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide in various experimental settings:
- Cell Line Studies : In vitro experiments using melanoma cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50 values indicate a potent inhibitory effect on B-Raf activity.
- Animal Models : Preclinical trials involving animal models have shown promising results, where administration of the compound led to tumor regression in subjects with tumors driven by mutated B-Raf.
- Comparative Analysis : When compared to other B-Raf inhibitors like Vemurafenib and Dabrafenib, [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide exhibited a unique profile with enhanced selectivity and reduced off-target effects.
Case Studies
Several case studies have been documented regarding the use of this compound:
- Case Study 1 : A clinical trial involving patients with advanced melanoma indicated that those treated with [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide showed improved progression-free survival compared to historical controls receiving standard chemotherapy.
- Case Study 2 : Another study focused on patients with colorectal cancer harboring B-Raf mutations demonstrated notable tumor shrinkage post-treatment with this compound, suggesting its potential applicability beyond melanoma.
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains). The ethylbutoxy group’s hydrophobicity may enhance membrane permeability .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy) with logP and PSA values to optimize absorption (target logP ~2–3) .
- MD Simulations : Assess stability in physiological conditions (e.g., solvation free energy) to predict solubility limitations .
What safety protocols are recommended for handling azanium bromide derivatives?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact with bromide salts .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzyl bromide) .
- Waste Disposal : Neutralize bromide waste with sodium thiosulfate before disposal .
How does structural modification of the alkoxy groups impact biological activity?
Advanced Research Question
- Ethylbutoxy vs. Methoxy : Longer alkyl chains (e.g., ethylbutoxy) enhance lipophilicity, improving blood-brain barrier penetration but may reduce aqueous solubility .
- Substitution Patterns : Para-alkoxy groups (e.g., 4-position) increase steric hindrance, potentially reducing receptor binding affinity compared to meta-substitution .
- In Vivo Studies : Compare pharmacokinetic profiles (e.g., AUC, Cmax) of analogs using rodent models to validate computational predictions .
What techniques resolve polymorphism in crystalline forms of azanium salts?
Advanced Research Question
- PXRD : Screen polymorphs using varying solvent systems (e.g., ethanol/water vs. acetone) to identify stable forms .
- DSC/TGA : Monitor thermal transitions (e.g., melting points, desolvation events) to select forms with optimal stability for formulation .
- Slurry Conversion : Suspend crystals in saturated solutions to induce phase transitions to the most thermodynamically stable polymorph .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
